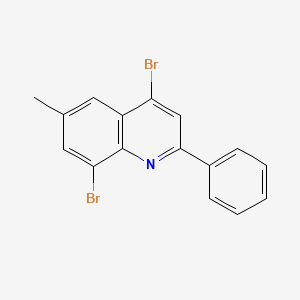

4,8-Dibromo-6-methyl-2-phenylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1189107-04-7 |

|---|---|

Molecular Formula |

C16H11Br2N |

Molecular Weight |

377.07 g/mol |

IUPAC Name |

4,8-dibromo-6-methyl-2-phenylquinoline |

InChI |

InChI=1S/C16H11Br2N/c1-10-7-12-13(17)9-15(11-5-3-2-4-6-11)19-16(12)14(18)8-10/h2-9H,1H3 |

InChI Key |

AMUSRYYOLPEBFO-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1)Br)N=C(C=C2Br)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=C(C=C2Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 4,8 Dibromo 6 Methyl 2 Phenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the magnetic environments of atomic nuclei. For 4,8-Dibromo-6-methyl-2-phenylquinoline, ¹H and ¹³C NMR spectroscopy, complemented by two-dimensional techniques, would be indispensable for a definitive structural assignment.

While specific ¹H NMR data for this compound is not available, a hypothetical analysis based on the structure would anticipate distinct signals corresponding to the aromatic protons on the quinoline (B57606) and phenyl rings, as well as the methyl protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine atoms and the aromatic rings. The protons on the quinoline core, particularly those adjacent to the bromine-substituted carbons, would likely experience downfield shifts. The coupling patterns (spin-spin splitting) between adjacent protons would provide crucial information about their connectivity. For instance, doublet, triplet, and multiplet patterns would reveal the number of neighboring protons, allowing for the precise assignment of each proton to its position on the molecular scaffold.

Similarly, a ¹³C NMR spectrum of this compound would display a unique signal for each chemically distinct carbon atom. The chemical shifts of the carbon atoms would be significantly affected by the attached substituents. The carbons bonded to the bromine atoms (C4 and C8) would exhibit characteristic shifts. The quaternary carbons and the carbons of the phenyl and quinoline rings would resonate at distinct frequencies, providing a complete carbon fingerprint of the molecule. Without experimental data, a precise data table cannot be constructed.

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. A COSY spectrum would reveal the correlations between coupled protons, confirming the connectivity within the aromatic spin systems. An HSQC spectrum would correlate each proton signal with its directly attached carbon, while an HMBC spectrum would show correlations between protons and carbons over two or three bonds. Together, these 2D NMR experiments would provide a comprehensive and unequivocal structural assignment of this compound.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. Aromatic C-H stretching vibrations would likely appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline and phenyl rings would produce a series of bands in the 1600-1400 cm⁻¹ region. The C-Br stretching vibrations would be observed at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹. The presence of the methyl group would be indicated by C-H stretching and bending vibrations. The precise positions and intensities of these bands would offer a unique infrared signature for the molecule.

Complementing the FT-IR data, the FT-Raman spectrum would provide further information on the molecular vibrations of this compound. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations and the C-Br stretching modes would be expected to show strong signals in the FT-Raman spectrum. The combination of both FT-IR and FT-Raman data would allow for a more complete and detailed vibrational analysis of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing quinoline derivatives, often yielding a prominent protonated molecule ([M+H]⁺) or a molecular ion ([M]⁺) nih.gov. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental composition by providing a highly accurate mass measurement.

The molecular formula of this compound is C₁₆H₁₁Br₂N. The presence of two bromine atoms results in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Consequently, the mass spectrum for a dibrominated compound will exhibit three major peaks for the molecular ion cluster:

An [M]⁺ peak (containing two ⁷⁹Br atoms).

An [M+2]⁺ peak (containing one ⁷⁹Br and one ⁸¹Br atom), which is approximately twice the intensity of the [M]⁺ peak.

An [M+4]⁺ peak (containing two ⁸¹Br atoms), with an intensity similar to the [M]⁺ peak.

HRMS analysis allows for the determination of the exact mass, distinguishing the compound from other molecules with the same nominal mass. The precise mass measurement provided by techniques like time-of-flight (TOF) mass spectrometry, with mass errors typically below 5 mDa, confirms the elemental formula unequivocally nih.gov.

Table 1: Theoretical HRMS Data for this compound This table is generated based on theoretical calculations for the specified compound.

| Ion Formula | Isotopologue | Calculated Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|---|

| [C₁₆H₁₁Br₂N]⁺ | [M]⁺ (⁷⁹Br, ⁷⁹Br) | 386.9256 | 50.8 |

| [C₁₆H₁₁Br₂N]⁺ | [M+2]⁺ (⁷⁹Br, ⁸¹Br) | 388.9236 | 100.0 |

| [C₁₆H₁₁Br₂N]⁺ | [M+4]⁺ (⁸¹Br, ⁸¹Br) | 390.9215 | 49.8 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compound Identification

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for assessing the purity of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides identification of the eluted components based on their mass spectra oup.comresearchgate.net.

In a typical GC-MS analysis, a solution of the compound is injected into the GC, where it is vaporized and carried by an inert gas through a chromatographic column. Separation is achieved based on the differential partitioning of components between the mobile phase (carrier gas) and the stationary phase coated on the column wall oup.com. The retention time (RT) is a characteristic property for a specific compound under a given set of chromatographic conditions.

Upon elution from the GC column, molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy technique that causes extensive fragmentation. The resulting fragmentation pattern is a reproducible "fingerprint" that can be used to identify the compound, often by comparison with spectral libraries like those from NIST nih.gov. For quinoline and its derivatives, fragmentation often involves the loss of substituents or cleavage of the heterocyclic ring system researchgate.net. The fragmentation patterns can help distinguish between isomers nih.gov. Analysis of the total ion chromatogram (TIC) allows for the determination of compound purity by comparing the peak area of the target compound to the areas of any impurity peaks.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs ultraviolet light. The spectrum of this compound is expected to be influenced by the extended conjugation from the 2-phenyl group and the electronic effects of the methyl and bromo substituents.

The electronic spectra of quinoline derivatives typically display multiple absorption bands corresponding to π→π* and n→π* transitions rsc.org. The phenyl group at the C2 position extends the π-conjugated system, which generally results in a bathochromic (red) shift of the absorption maxima (λₘₐₓ) to longer wavelengths compared to unsubstituted quinoline. For instance, 2-phenylquinoline (B181262) itself shows major absorption peaks. The introduction of bromine atoms, which are auxochromes, can further modify the absorption spectrum through their inductive and resonance effects, often causing additional red shifts mdpi.com.

UV-Vis spectra of related halogenated quinolines have shown absorption maxima in the ranges of 240-250 nm and 300-340 nm nih.gov. The specific absorption maxima for this compound would be determined experimentally, but are predicted to fall within these regions. The solvent used for analysis can also influence the λₘₐₓ values due to solvatochromic effects mdpi.com.

Table 2: Expected UV-Vis Absorption Data for this compound This table is based on typical values for related substituted 2-phenylquinoline compounds.

| Expected λₘₐₓ Range (nm) | Associated Electronic Transition | Structural Feature |

|---|---|---|

| ~240 - 260 | π→π* | Phenyl and quinoline rings |

| ~300 - 350 | π→π* | Extended conjugation of the 2-phenylquinoline system |

| >300 (weak) | n→π* | Non-bonding electrons of the nitrogen atom |

X-ray Diffraction Crystallography for Solid-State Structure Determination

For this compound, a successful crystallographic analysis would involve:

Crystallization : Growing a high-quality single crystal of the compound, which is often a rate-limiting step mdpi.com.

Data Collection : Exposing the crystal to a monochromatic X-ray beam and collecting the resulting diffraction pattern youtube.com.

Structure Solution and Refinement : Using the diffraction data to calculate an electron density map, into which the atomic model is fitted and refined youtube.com.

The analysis would confirm the positions of the bromine atoms at C4 and C8, the methyl group at C6, and the phenyl group at C2. It would also reveal the planarity of the quinoline ring system and the dihedral angle between the quinoline and phenyl rings. In related styryl quinoline structures, this angle has been shown to vary significantly depending on the substitution pattern nih.govacs.org. Furthermore, the analysis would elucidate the intermolecular interactions, such as π–π stacking or halogen bonding, that govern the crystal packing arrangement in the solid state acs.orgresearchgate.net.

Advanced Analytical Chromatography Techniques for Purity and Characterization (HPLC, UPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for assessing the purity of pharmaceutical intermediates and active compounds. These methods offer high resolution for separating the target compound from starting materials, byproducts, and degradation products nih.govthepharmajournal.com.

A typical reverse-phase HPLC or UPLC method for this compound would utilize a C8 or C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer sielc.comsielc.com. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. UPLC systems, which use smaller particle-size columns (sub-2 µm), operate at higher pressures than conventional HPLC, resulting in significantly faster analysis times and improved resolution thepharmajournal.com.

Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (e.g., ~254 nm or ~320 nm). Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Coupling the liquid chromatograph to a mass spectrometer (LC-MS) combines the separation power of LC with the detection and identification capabilities of MS ulster.ac.ukresearchgate.net. As components elute from the column, they are ionized (e.g., by ESI) and analyzed by the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak and provides mass information for any detected impurities, which is crucial for their identification and characterization rsc.org.

Computational and Theoretical Investigations of 4,8 Dibromo 6 Methyl 2 Phenylquinoline

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

No published research was found that specifically details the molecular geometry optimization of 4,8-Dibromo-6-methyl-2-phenylquinoline using Density Functional Theory (DFT). This type of calculation is fundamental for understanding the three-dimensional structure and electronic properties of a molecule.

There is no available data on the conformational analysis or the energetic stability of different conformers of this compound. Such a study would typically involve rotating the phenyl group relative to the quinoline (B57606) core to identify the most stable (lowest energy) spatial arrangement.

Information regarding the theoretical vibrational frequencies (e.g., for IR or Raman spectroscopy) for this compound is not available. DFT calculations are often used to predict these frequencies, which aids in the interpretation of experimental spectroscopic data. sigmaaldrich.com

Electronic Structure and Reactivity Descriptors

No specific literature was identified that investigates the electronic structure or reactivity descriptors for this compound.

There are no published values or diagrams for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The energy difference between these frontier orbitals is crucial for predicting a molecule's chemical reactivity and electronic transitions. For other quinoline derivatives, the HOMO-LUMO energy gap has been calculated to assess kinetic stability. bldpharm.com

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. An MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of chemical interaction. nih.govresearchgate.net In related molecules, the negative potential is often located on nitrogen or oxygen atoms and phenyl rings, indicating sites for electrophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding. wikipedia.org It allows for the investigation of donation-acceptance interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and reactivity. These interactions, known as hyperconjugation, result in the delocalization of electron density, and their stabilizing effect can be quantified by the second-order perturbation energy, E(2). wisc.edu

A typical NBO analysis provides insights into:

Hybridization: The spd composition of the atomic orbitals involved in forming bonds and lone pairs.

Delocalization: The transfer of electron density from Lewis-type (bonding or lone pair) orbitals to non-Lewis-type (antibonding or Rydberg) orbitals. The magnitude of the E(2) value associated with a donor-acceptor interaction is proportional to the extent of this delocalization. wisc.edu

For this compound, an NBO analysis would be expected to reveal significant delocalization within the quinoline and phenyl ring systems. Key interactions would likely involve π → π* transitions within the aromatic rings and n → σ* or n → π* interactions involving the nitrogen lone pair and the bromine atoms. However, specific E(2) values and the precise hybridization of the atoms for this compound are not available in the published literature.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers methods to predict spectroscopic data, which can be a valuable tool for the identification and characterization of novel compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) through computational methods, often employing Density Functional Theory (DFT), has become increasingly accurate. nih.gov These calculations provide theoretical δ values for ¹H and ¹³C nuclei, which can be compared with experimental data to confirm molecular structures. While commercial suppliers indicate the availability of NMR data for this compound, the actual spectral data and assignments are not publicly detailed. bldpharm.com

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, one would expect to see characteristic vibrational modes for the C-H, C=C, and C=N bonds of the quinoline and phenyl rings, as well as vibrations involving the C-Br and C-CH₃ bonds. A computational study on the related compound 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) demonstrated the utility of DFT in assigning vibrational spectra, but similar detailed analysis for this compound is not found. nih.gov

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Quinoline derivatives are among the organic compounds being investigated for their NLO properties due to their extended π-conjugated systems, which can lead to large NLO responses. nih.gov

The key parameters that characterize the NLO properties of a molecule at the microscopic level are:

Polarizability (α): A measure of the linear response of the electron cloud to an applied electric field.

First Hyperpolarizability (β): A measure of the second-order nonlinear response, which is responsible for effects like second-harmonic generation.

Second Hyperpolarizability (γ): A measure of the third-order nonlinear response.

Computational methods, particularly DFT, are widely used to predict these NLO properties. nih.gov Such studies on quinoline derivatives often focus on how different substituents and their positions on the quinoline core affect the NLO response. For this compound, the presence of electron-withdrawing bromine atoms and the phenyl group would be expected to influence its NLO properties. However, no specific theoretical or experimental studies detailing the polarizability or hyperpolarizability values for this compound were identified.

Thermodynamic Property Calculations

Computational chemistry provides a means to calculate the thermodynamic properties of molecules in the gas phase. These calculations are often based on statistical mechanics, using molecular parameters obtained from methods like DFT. nist.gov Important thermodynamic properties that can be calculated include:

Heat Capacity (C_p): The amount of heat required to raise the temperature of a substance by a certain amount.

Entropy (S): A measure of the disorder or randomness of a system.

Enthalpy of Formation (Δ_fH°): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

Studies on other quinoline derivatives, such as 2,6-dimethylquinoline, have shown excellent agreement between computationally predicted and experimentally determined thermodynamic properties. nist.gov These calculations are valuable for understanding the stability of molecules and for predicting chemical equilibria. Despite the availability of these methods, specific calculated thermodynamic data for this compound are not present in the accessible scientific literature. nist.gov

Reactivity and Derivatization Chemistry of 4,8 Dibromo 6 Methyl 2 Phenylquinoline

Reactions Involving the Bromine Atoms for Further Functionalization

The bromine atoms at the C4 and C8 positions of the quinoline (B57606) ring are key sites for derivatization, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of these two positions can potentially allow for selective functionalization.

Palladium-Catalyzed C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. For 4,8-dibromo-6-methyl-2-phenylquinoline, reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings can be envisioned at the C4 and C8 positions. The choice of catalyst, ligands, base, and reaction conditions can influence the selectivity and efficiency of these transformations. researchgate.netacs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromoquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. It is conceivable that either one or both bromine atoms could be substituted, leading to mono- or diarylated products.

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between the dibromoquinoline and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. acs.orgmdpi.com This reaction would introduce alkynyl substituents at the C4 and/or C8 positions, which are valuable for further transformations. In the case of dihaloquinolines, such as 2,4-dibromoquinolines, regioselective coupling can be achieved, suggesting that selective functionalization of this compound may be possible.

Heck Coupling: The Heck reaction couples the dibromoquinoline with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netnih.gov This reaction would introduce alkenyl groups at the C4 and/or C8 positions.

| Palladium-Catalyzed Reaction | Reagent | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | 4-Aryl-8-bromo-6-methyl-2-phenylquinoline or 4,8-Diaryl-6-methyl-2-phenylquinoline |

| Sonogashira Coupling | Terminal alkyne | 4-Alkynyl-8-bromo-6-methyl-2-phenylquinoline or 4,8-Dialkynyl-6-methyl-2-phenylquinoline |

| Heck Coupling | Alkene | 4-Alkenyl-8-bromo-6-methyl-2-phenylquinoline or 4,8-Dialkenyl-6-methyl-2-phenylquinoline |

Lithium-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

Lithium-halogen exchange is a powerful method for converting aryl halides into organolithium species, which can then react with various electrophiles. researchgate.net Treating this compound with an organolithium reagent, such as n-butyllithium, at low temperatures could lead to the exchange of one or both bromine atoms for lithium. The resulting lithiated quinoline is a potent nucleophile and can be quenched with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new functional groups. The regioselectivity of the exchange would depend on the relative lability of the C4-Br and C8-Br bonds.

| Electrophile | Functional Group Introduced |

| Aldehyde (e.g., Benzaldehyde) | Hydroxymethylphenyl group |

| Ketone (e.g., Acetone) | 2-Hydroxyprop-2-yl group |

| Carbon Dioxide (CO2) | Carboxylic acid group |

| Alkyl Halide (e.g., Methyl iodide) | Alkyl group (e.g., Methyl) |

Copper-Induced Nucleophilic Substitution

Copper-catalyzed nucleophilic substitution reactions, such as the Ullmann condensation, provide another avenue for the functionalization of the bromine atoms. These reactions typically involve the coupling of the aryl halide with a nucleophile, such as an amine, alcohol, or thiol, in the presence of a copper catalyst. This would allow for the introduction of nitrogen, oxygen, or sulfur-containing substituents at the C4 and C8 positions.

Functionalization at the Methyl Group (e.g., Oxidation, Halogenation, Condensation)

The methyl group at the C6 position offers a site for various transformations.

Oxidation: The methyl group can be oxidized to a formyl group (aldehyde) or a carboxyl group (carboxylic acid) using appropriate oxidizing agents.

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS) and a radical initiator, can introduce a halogen atom onto the methyl group, forming a halomethylquinoline. This derivative is a valuable intermediate for further nucleophilic substitutions.

Condensation: The methyl group can potentially undergo condensation reactions with aldehydes or ketones under basic conditions to form styryl-type derivatives.

Electrophilic and Nucleophilic Substitution Patterns on the Quinoline Ring

The quinoline ring itself can undergo substitution reactions, although the presence of multiple substituents will influence the regioselectivity.

Electrophilic Substitution: In quinoline, electrophilic substitution typically occurs on the benzene (B151609) ring (carbocyclic ring) at positions C5 and C8, as this ring is more electron-rich than the pyridine (B92270) ring. quimicaorganica.org However, in this compound, these positions are already substituted. Further electrophilic substitution would likely be difficult due to the deactivating effect of the bromine atoms and the quinoline nitrogen. If it were to occur, it would likely be directed to the remaining open position on the benzene ring, C5 or C7, influenced by the existing substituents.

Nucleophilic Substitution: Nucleophilic substitution on the quinoline ring generally occurs on the pyridine ring, particularly at the C2 and C4 positions, which are electron-deficient. youtube.com In the target molecule, the C4 position is occupied by a bromine atom, which is a good leaving group. Therefore, this position is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This provides an alternative route for functionalization at the C4 position, competing with the metal-catalyzed and lithium-halogen exchange reactions discussed earlier.

Advanced Applications and Photophysical Properties of 4,8 Dibromo 6 Methyl 2 Phenylquinoline Derivatives

Photophysical Behavior of Brominated and Functionalized Quinolines

The photophysical characteristics of quinoline (B57606) derivatives are intrinsically linked to their molecular structure. The presence of bromine atoms and other functional groups can profoundly influence their absorption and emission of light.

Absorption Properties and Spectral Shifts

The absorption of light by quinoline derivatives is governed by electronic transitions within the molecule, primarily π-π* and n-π* transitions. The position and intensity of absorption bands are sensitive to the nature and position of substituents on the quinoline ring. For instance, the introduction of a phenyl group at the 2-position generally leads to a bathochromic (red) shift in the absorption spectrum due to the extension of the π-conjugated system.

Bromination of the quinoline core, as seen in derivatives like 4,8-dibromo-6-methyl-2-phenylquinoline, can further modulate these properties. While specific spectral data for this exact compound is not extensively documented in publicly available literature, general trends observed in related brominated quinolines suggest that the heavy bromine atoms can influence the electronic environment, potentially leading to further shifts in the absorption maxima. The substitution pattern plays a crucial role; for example, studies on other substituted quinolines have shown that the position of the substituent can dictate the extent of the spectral shift.

Fluorescence and Luminescence Characteristics

Many quinoline derivatives are known for their fluorescent properties, emitting light upon excitation at a suitable wavelength. This fluorescence is a key attribute for their application in areas such as sensing and light-emitting devices. The emission wavelength and intensity are highly dependent on the molecular structure and the surrounding environment.

Functionalization of the quinoline scaffold has a marked effect on its luminescence. For example, the introduction of amino groups can enhance fluorescence quantum yields. Conversely, the presence of heavy atoms like bromine can sometimes lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, this same effect can enhance phosphorescence, a phenomenon that is exploited in the design of materials for organic light-emitting diodes (OLEDs). For instance, research on 2-(4-bromo-phenyl)-4-phenylquinoline has highlighted its potential as a blue light-emitting phosphor for electroluminescent devices.

Quantum Yield and Lifetime Measurements

The fluorescence lifetime (τF), which is the average time a molecule spends in the excited state before returning to the ground state, is another important characteristic. It is also sensitive to the molecular structure and its environment. These parameters are crucial for understanding the excited-state dynamics and for designing molecules with specific photophysical properties for various applications.

Potential in Advanced Materials Science

The tunable photophysical and electronic properties of quinoline derivatives make them attractive candidates for use in advanced materials, particularly in organic electronics and supramolecular chemistry.

Applications in Organic Electronics and Light-Emitting Diodes (OLEDs)

Quinoline derivatives have been extensively investigated for their use in organic light-emitting diodes (OLEDs). Their electron-deficient nature makes them suitable for use as electron-transporting materials or as emissive components in the OLED stack. The ability to tune their emission color by modifying their chemical structure is a significant advantage.

Brominated quinolines, in particular, have shown promise as phosphorescent emitters. The heavy bromine atoms can facilitate the harvesting of both singlet and triplet excitons, potentially leading to higher device efficiencies. For example, studies on 5,7-dibromo-8-hydroxyquinoline have demonstrated its potential as a fluorescent material for OLED applications, with emission in the UV region. While direct application of this compound in OLEDs has not been reported, its structural similarity to other effective quinoline-based OLED materials suggests its potential in this area.

| Compound | Potential Application in OLEDs | Observed Emission Color/Region |

|---|---|---|

| 2-(4-bromo-phenyl)-4-phenylquinoline | Blue light-emitting phosphor | Blue |

| 5,7-dibromo-8-hydroxyquinoline | Fluorescent material | UV |

Supramolecular Assemblies and Self-Assembly Properties

The planar structure of the quinoline ring and the potential for intermolecular interactions, such as π-π stacking and halogen bonding, make quinoline derivatives excellent building blocks for supramolecular chemistry. These non-covalent interactions can drive the self-assembly of molecules into well-ordered, higher-order structures with emergent properties.

The presence of bromine atoms in this compound can introduce the possibility of halogen bonding, a directional interaction that can be used to control the assembly of molecules in the solid state. While specific studies on the supramolecular behavior of this compound are scarce, research on other quinoline-based systems has demonstrated the formation of intricate architectures, including coordination polymers and metallo-supramolecular assemblies. These ordered structures can exhibit unique photophysical properties that differ from those of the individual molecules, offering a pathway to novel materials with tailored functions.

Role as Functional Chromophores in Organic Semiconductors

While direct research on the application of This compound as a functional chromophore in organic semiconductors is not extensively documented in publicly available literature, the properties of its core structure and related derivatives provide a strong basis for its potential in this field. The 2-phenylquinoline (B181262) scaffold is a well-established building block for organic light-emitting diodes (OLEDs) and other organic electronic devices. The introduction of bromine atoms at the 4- and 8-positions, along with a methyl group at the 6-position, is anticipated to significantly modulate the electronic and solid-state properties of the parent molecule.

The bromine substituents, being electron-withdrawing and heavy atoms, can influence the photophysical properties in several key ways. The electron-withdrawing nature of bromine can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This tuning of frontier molecular orbitals is crucial for optimizing charge injection and transport in multilayer organic semiconductor devices. Furthermore, the presence of heavy bromine atoms can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state. This is a critical characteristic for the development of efficient phosphorescent emitters for OLEDs, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.

Derivatives of quinoxaline, a related nitrogen-containing heterocycle, such as 5,8-dibromo-2,3-bis(3-(octyloxy)phenyl)quinoxaline, serve as building blocks for low band-gap polymer semiconductors used in high-performance polymer solar cells. ossila.com This highlights the utility of the dibromo-heterocyclic core in constructing materials for organic photovoltaics. The dibromo functionality allows for further chemical modifications, such as cross-coupling reactions, to build more complex and extended π-conjugated systems.

Although specific experimental data for This compound is scarce, the known properties of substituted quinolines and other related heterocyclic systems strongly suggest its potential as a functional chromophore. Future research into its photophysical properties, including absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, would be invaluable in assessing its suitability for applications in organic semiconductors.

Coordination Chemistry: this compound as a Ligand

The nitrogen atom in the quinoline ring of This compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. As such, this compound can act as a monodentate or potentially a bidentate ligand, depending on the coordination environment and the potential for the phenyl group to participate in chelation. The field of coordination chemistry involving quinoline derivatives is vast, with metal complexes of these ligands exhibiting a wide range of interesting properties, including catalytic activity, and applications in materials science and bioinorganic chemistry. sci-hub.se

The electronic properties of the This compound ligand are expected to be significantly influenced by its substituents. The electron-withdrawing bromine atoms would decrease the electron density on the quinoline nitrogen, thereby reducing its basicity and potentially affecting the strength of the coordinate bond with a metal center. Conversely, the electron-donating methyl group would slightly increase the electron density. This interplay of electronic effects allows for the fine-tuning of the ligand's donor strength.

The steric environment around the nitrogen atom is also a critical factor in its coordination behavior. The phenyl group at the 2-position and the bromine atom at the 8-position create significant steric hindrance around the nitrogen donor atom. This steric crowding can influence the geometry of the resulting metal complexes and may lead to the formation of complexes with unusual coordination numbers or geometries. It could also provide kinetic stability to the metal complexes by preventing the approach of other coordinating species.

The synthesis and characterization of metal complexes with This compound would be a valuable area of research. Techniques such as single-crystal X-ray diffraction would be essential to elucidate the coordination modes and the precise geometry of the resulting complexes. The investigation of the photophysical and electrochemical properties of these potential metal complexes could reveal novel applications in areas such as light-emitting materials, sensors, or catalysts.

Q & A

Q. What are the optimal synthetic routes for 4,8-Dibromo-6-methyl-2-phenylquinoline?

- Methodological Answer : A common approach involves halogenation of the quinoline core. For bromination at the 4- and 8-positions, use a brominating agent (e.g., Br₂ in H₂SO₄ or NBS in DMF) under controlled temperature (40–60°C). Methyl and phenyl groups can be introduced via Friedländer condensation using methyl ketones and aryl aldehydes. Microwave-assisted synthesis (e.g., 7 hours at 140°C with Bi(OTf)₃ as a catalyst) improves yield and reduces side reactions . Purification via flash chromatography (silica gel, hexane/EtOAc gradient) ensures high purity.

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Avoid static discharge due to bromine’s reactivity .

- Storage : Keep in a sealed container under inert gas (N₂ or Ar) at 2–8°C. Store away from light and moisture to prevent decomposition.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Bromine’s electron-withdrawing effect deshields adjacent protons, e.g., H-5 and H-7 in the quinoline ring show downfield shifts (~δ 8.5–9.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₆H₁₁Br₂N: ~383.92 g/mol) with ESI-TOF or MALDI-TOF.

- Elemental Analysis : Validate Br content (theoretical ~41.5%) to confirm stoichiometry.

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions?

- Methodological Answer :

- Data Collection : Use single crystals grown via slow evaporation (e.g., EtOAc/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K .

- Refinement : Employ SHELXL for structure solution and refinement. Analyze hydrogen bonding (e.g., N–H···O interactions) and π-π stacking (interplanar distances ~3.7 Å) to understand packing motifs .

- Validation : Check R-factor (<5%) and residual electron density maps for model accuracy.

Q. How do bromine substituents influence electronic properties and reactivity?

- Methodological Answer :

- Electrophilic Reactivity : Bromine at the 4- and 8-positions directs electrophilic substitution to the 3- and 6-positions. Use DFT calculations (e.g., Gaussian 16) to map electron density and predict reactivity .

- Cross-Coupling : Suzuki-Miyaura coupling with Pd catalysts enables functionalization. Bromine’s steric bulk may reduce yields; optimize using microwave conditions (e.g., 100°C, 30 minutes) .

Q. How can contradictory biological activity data be analyzed systematically?

- Methodological Answer :

- Meta-Analysis : Compare studies using standardized assays (e.g., IC₅₀ values in cancer cell lines). Control for variables like solvent (DMSO vs. aqueous buffers) .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., bromine’s lipophilicity vs. methyl’s steric effects) with bioactivity. Use molecular docking (AutoDock Vina) to assess binding to target proteins .

Q. What computational methods predict photophysical properties for optoelectronic applications?

- Methodological Answer :

- TD-DFT : Calculate UV-Vis spectra (e.g., B3LYP/6-31+G(d,p)) to identify absorption bands (~300–400 nm for quinoline derivatives). Bromine increases spin-orbit coupling, enhancing intersystem crossing for triplet state formation .

- Hirshfeld Surface Analysis : Map intermolecular interactions (C–H···Br, Br···Br) to design materials with tailored luminescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.